Ethyl 4-methyl-3-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2-carboxylate
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Description
Ethyl 4-methyl-3-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2-carboxylate is a useful research compound. Its molecular formula is C11H13N3O3 and its molecular weight is 235.243. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Research has demonstrated that ethyl 4-methyl-3-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2-carboxylate can be transformed into various heterocyclic compounds. For instance, Harb et al. (1989) found that similar ethyl carboxylates could be converted into multiple derivatives including pyrano-[2,3-c]pyrazole and pyrano[2,3-b]pyridine derivatives through reactions with nucleophilic reagents, indicating the compound's potential for creating diverse heterocyclic structures Harb et al., 1989.
Novel Annulation Reactions
The compound's utility in novel annulation reactions was explored by Zhu et al. (2003), who demonstrated that ethyl 2-methyl-2,3-butadienoate, a related compound, could undergo [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst to form highly functionalized tetrahydropyridines. This suggests the potential for this compound in similar catalytic annulations Zhu et al., 2003.
Antibacterial Activity
Anusevičius et al. (2014) conducted a study on a structurally similar compound, which upon reaction with different hydrazines, resulted in the formation of tetrahydropyridine, dihydropyrazolone, and oxazole derivatives. Some of these synthesized compounds showed weak antibacterial activity, hinting at potential biomedical applications of this compound derivatives Anusevičius et al., 2014.
Fluorescent Molecules and Herbicide Potentials
Wu et al. (2006) explored the synthesis of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, showcasing its unique reactivity for creating trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. Notably, one of the synthesized compounds was identified as a novel fluorescent molecule, indicating the potential for this compound derivatives in developing new fluorophores Wu et al., 2006.
Properties
IUPAC Name |
ethyl 4-methyl-3-oxo-1,2-dihydropyrido[2,3-b]pyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-3-17-11(16)8-10(15)14(2)9-7(13-8)5-4-6-12-9/h4-6,8,13H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZPFROYTHZESM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)N(C2=C(N1)C=CC=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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